(2R)-2-(3-Nitrophenyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzaldehyde.
Formation of Intermediate: The 3-nitrobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 3-nitrophenyl-2-nitropropene.
Reduction: The 3-nitrophenyl-2-nitropropene is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Nitrophenyl)propan-1-amine undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (2R)-2-(3-Aminophenyl)propan-1-amine.
Substitution: N-alkyl or N-acyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
(2R)-2-(3-Nitrophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Industrial Applications: It is used in the production of dyes and pigments due to its nitrophenyl group.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Nitrophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Nitrophenyl)propan-1-amine: Similar structure but with the nitro group in the para position.
(2R)-2-(2-Nitrophenyl)propan-1-amine: Similar structure but with the nitro group in the ortho position.
(2R)-2-(3-Nitrophenyl)butan-1-amine: Similar structure but with an additional carbon in the backbone.
Uniqueness
(2R)-2-(3-Nitrophenyl)propan-1-amine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and synthetic utility compared to its ortho and para counterparts.
Properties
IUPAC Name |
(2R)-2-(3-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKVMHBSSKKHR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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